2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Overview
Description
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a chlorinated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction yields the desired product with an 85% yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-ethylphenyl)ethanone
Uniqueness
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and hydroxy groups on the aromatic ring allows for diverse reactivity and applications in various fields .
Biological Activity
2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, also known as 2-chloro-1-(3-chloro-4-hydroxyacetophenone), is an α-haloketone with the molecular formula and a molecular weight of 205.04 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
The compound features a chloro substituent at the second carbon of the ethanone moiety and a hydroxyl group on the aromatic ring. Its planar structure facilitates hydrogen bonding, enhancing its reactivity. The presence of multiple functional groups contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chlorinated acetophenones have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction through pathways such as caspase activation .
Toxicological Studies
Preliminary research highlights that this compound may exhibit irritant properties, necessitating caution during handling and application . The compound's reactivity, particularly due to its halogenated structure, raises concerns about potential toxicities associated with reactive metabolites.
Synthesis and Characterization
A study published in Acta Crystallographica reported the successful synthesis and characterization of this compound using various spectroscopic techniques, including X-ray diffraction. This research emphasized the compound's structural planarity and highlighted its potential as a building block in organic synthesis .
Interaction Studies
Interaction studies have begun to elucidate how this compound reacts with biological molecules. The electron-withdrawing nature of the chloro groups enhances the electrophilicity of the carbonyl carbon, suggesting that this compound could participate in nucleophilic attack reactions with biomolecules .
Comparative Analysis with Analog Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Chloroacetophenone | Contains a single chloro group on acetophenone | Used as a reagent in organic synthesis |
2-Chloro-1-(4-hydroxyphenyl)ethanone | Similar structure but with a para hydroxyl group | Exhibits different biological activity profiles |
3-Chloroacetophenone | Chlorination at the third position | Less studied; potential for different reactivity |
2-Bromo-1-(3-hydroxyphenyl)ethanone | Bromine instead of chlorine | May exhibit different chemical properties |
The unique combination of chloro and hydroxy groups in this compound enhances its reactivity compared to its analogs, potentially leading to varied biological activities .
Properties
IUPAC Name |
2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAQBCPDPOPUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631232 | |
Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39066-18-7 | |
Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39066-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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